2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide
Description
This compound is a thiazolidinone derivative featuring a 3,4-dimethoxyphenylmethylidene group at the 5-position of the thiazolidinone ring and an N-(1,3-thiazol-2-yl)acetamide substituent at the 3-position. The Z-configuration of the benzylidene moiety is critical for its conformational stability and biological interactions. The thiazol-2-yl acetamide group contributes to hydrogen-bonding capacity, influencing receptor binding affinity. Such structural motifs are common in antimicrobial, anticancer, and anti-inflammatory agents .
Properties
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S3/c1-23-11-4-3-10(7-12(11)24-2)8-13-15(22)20(17(25)27-13)9-14(21)19-16-18-5-6-26-16/h3-8H,9H2,1-2H3,(H,18,19,21)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXJCVRQHISZGN-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=NC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=NC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound belongs to the thiazolidinone class and is characterized by a complex structure that includes a thiazolidinone ring, a dimethoxyphenyl moiety, and a thiazole group. Its molecular formula is with a molecular weight of approximately 427.50 g/mol. The presence of sulfur and nitrogen atoms in its structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Effective at inhibiting growth | |
| Staphylococcus aureus | Moderate antibacterial activity | |
| Candida albicans | Exhibits antifungal effects |
In comparative studies, the compound was found to have superior activity against certain strains when compared to standard antibiotics such as ampicillin and fluconazole. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with fungal cell membrane integrity.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting cancer cell proliferation through multiple pathways:
- Inhibition of Cell Proliferation : The compound affects signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is critical for controlling tumor growth.
A study demonstrated that derivatives of thiazolidinones exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating that modifications to the thiazolidinone structure can enhance anticancer activity .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases.
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It could modulate receptors involved in inflammatory responses or cellular signaling pathways.
Case Studies
Several case studies have highlighted the efficacy of thiazolidinone derivatives:
- Antimicrobial Efficacy : A study reported that certain thiazolidinone derivatives were effective against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity .
- Cancer Cell Line Studies : Research indicated that modifications to the thiazolidinone structure could lead to enhanced cytotoxicity against specific cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolidinone Derivatives
Electronic and Steric Effects
- 3,4-Dimethoxyphenyl vs. 2-Methoxyphenyl (): The 3,4-dimethoxy substitution provides stronger electron-donating effects, enhancing resonance stabilization of the thiazolidinone ring compared to the 2-methoxy analog. This increases electrophilicity at the 4-oxo position, favoring nucleophilic interactions in biological systems .
- Thiazol-2-yl vs. Thiadiazol-2-yl (): The thiazol-2-yl group in the target compound allows for stronger hydrogen bonding with biomolecular targets (e.g., via N-H···S interactions) compared to the bulkier thiadiazole ring, which may sterically hinder binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
